2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide
Description
This compound is a benzamide derivative featuring a 2-chloro-5-nitro-substituted aromatic ring and a spirocyclic 1,4-dioxaspiro[4.5]decan-2-ylmethyl side chain. The nitro group confers electrophilic reactivity, while the spirocyclic moiety enhances steric bulk and influences solubility.
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c17-14-5-4-11(19(21)22)8-13(14)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFFYQZQMMAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-5-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed aminocarbonylation reactions, which are known for their efficiency in forming amide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of a reduced nitrobenzamide.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several benzamide derivatives in share functional similarities:
- Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide) :
- Structural Differences : Etobenzanid lacks the nitro group and spirocyclic system but includes a dichlorophenyl group and ethoxymethoxy substituent.
- Functional Implications : The ethoxymethoxy group in etobenzanid enhances hydrophilicity compared to the nitro group in the target compound, which may improve soil mobility in pesticidal applications .
Table 1: Key Substituent Comparisons
Pharmaceutical Benzamides
Biological Activity
2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide is a complex organic compound that has attracted attention due to its potential biological activities. The unique structural features of this compound, including the nitro group and spirocyclic structure, suggest a variety of possible pharmacological effects, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{18}ClN_{3}O_{5}
- Molecular Weight : Approximately 373.78 g/mol
This compound includes a chloro group, a nitro group, and a dioxaspiro structure that contribute to its biological activity.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism by which these compounds exert their effects often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and cause cell death. Specifically:
- Mechanism : Upon reduction, the nitro group produces toxic intermediates that interact with nucleophilic sites in proteins and nucleic acids, leading to inhibition of critical biological processes such as DNA replication and repair .
- Case Studies : Research indicates that derivatives with nitro groups, including benzamides, demonstrate significant activity against various pathogens, including Streptococcus mutans and Staphylococcus aureus .
Anticancer Activity
The potential anticancer effects of this compound are also noteworthy:
- Inhibition of Tumor Growth : Nitro compounds have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitro group is crucial for these activities .
- Research Findings : Studies suggest that similar compounds can inhibit various cancer-related enzymes (e.g., iNOS), which are involved in tumor progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other spirocyclic compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decane | Spirocyclic core | Limited activity |
| Nitroimidazoles | Nitro group presence | Antimicrobial and anticancer |
| 5-Nitrobenzamide derivatives | Benzamide structure | Anticancer properties |
The combination of a spirocyclic structure with a nitrobenzamide moiety in this compound may enhance its biological activity compared to simpler analogs.
The biological effects of this compound are likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease progression.
- DNA Interaction : Reduced forms of the nitro group can form covalent bonds with DNA, leading to damage and apoptosis.
- Inflammatory Pathway Modulation : It may also influence inflammatory pathways by inhibiting pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
